N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide
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Overview
Description
N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is a complex organic compound characterized by the presence of methoxyphenyl and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with azides under acidic conditions. The methoxyphenyl groups can be introduced via nucleophilic substitution reactions. The final step involves coupling the tetrazole derivative with the methoxyphenyl amide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)aniline: Shares the methoxyphenyl group but lacks the tetrazole ring.
(Z)-N-(4-Methoxyphenyl)-1-phenylmethanimine: Similar aromatic structure but different functional groups.
3-Chloro-N-(4-methoxyphenyl)propanamide: Contains a methoxyphenyl group but has a chloro substituent instead of the tetrazole ring.
Uniqueness
N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is unique due to the presence of both methoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12(17(24)19-13-4-8-15(25-2)9-5-13)27-18-20-21-22-23(18)14-6-10-16(26-3)11-7-14/h4-12H,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHVVFUKBUMVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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